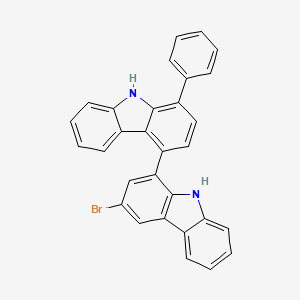

3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole

Description

3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole is a bicarbazole derivative featuring a bromine substituent at the 3-position and a phenyl group at the 1'-position. This compound belongs to a class of materials widely studied for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices. Its structure combines a bicarbazole core—a dimer of carbazole units linked via specific positions—with halogen and aryl substituents, which modulate electronic properties, charge transfer efficiency, and thermal stability .

Propriétés

Formule moléculaire |

C30H19BrN2 |

|---|---|

Poids moléculaire |

487.4 g/mol |

Nom IUPAC |

3-bromo-1-(1-phenyl-9H-carbazol-4-yl)-9H-carbazole |

InChI |

InChI=1S/C30H19BrN2/c31-19-16-24-21-10-4-6-12-26(21)32-29(24)25(17-19)22-15-14-20(18-8-2-1-3-9-18)30-28(22)23-11-5-7-13-27(23)33-30/h1-17,32-33H |

Clé InChI |

SYJCQVOGCJPIMD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC(=CC5=C4NC6=CC=CC=C65)Br)C7=CC=CC=C7N3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-Bromo-1'-phényl-9H,9'H-1,4'-bicarbazole implique généralement la bromation de dérivés du 9H-carbazole. Une méthode courante est la réaction du 9H-carbazole avec le N-bromosuccinimide (NBS) dans le tétrahydrofurane à température ambiante . Une autre approche implique la bromation du 9,9'-bicarbazole avec du brome en présence d'une base .

Méthodes de production industrielle

Les méthodes de production industrielle du 3-Bromo-1'-phényl-9H,9'H-1,4'-bicarbazole ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et les techniques de purification, s'appliqueraient à sa production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-Bromo-1'-phényl-9H,9'H-1,4'-bicarbazole a plusieurs applications de recherche scientifique :

Électronique organique : Il est utilisé comme intermédiaire dans la synthèse de matériaux pour les OLED. Ses dérivés sont connus pour leurs propriétés électroluminescentes.

Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques.

Recherche chimique : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.

Mécanisme d'action

Le mécanisme d'action du 3-Bromo-1'-phényl-9H,9'H-1,4'-bicarbazole dans ses applications, en particulier dans les OLED, implique sa capacité à participer à des transitions électroniques. Le composé peut agir comme un matériau hôte dans les OLED, facilitant le transfert d'énergie vers la couche émissive, améliorant ainsi l'efficacité de l'émission de lumière. Les cibles moléculaires et les voies impliquées comprennent l'interaction avec d'autres molécules organiques dans la structure de l'OLED, conduisant à un transfert d'énergie et une émission de lumière efficaces.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole is in the development of OLEDs. The compound serves as a dopant or host material due to its high triplet energy levels and excellent electron mobility.

Case Study:

A study demonstrated that incorporating this compound into OLED structures resulted in improved efficiency and stability. The device configuration included layers of this compound as a host material combined with phosphorescent dopants, achieving external quantum efficiencies exceeding 30% .

Organic Photovoltaics

The compound is also explored for use in organic photovoltaic systems. Its ability to facilitate charge transport while maintaining stability under light exposure makes it an attractive candidate for solar cell applications.

Research Findings:

In experiments involving blends of this compound with fullerene derivatives, researchers observed enhanced power conversion efficiencies due to improved exciton dissociation and charge transport characteristics .

Pharmaceutical Applications

Beyond electronic applications, this compound exhibits potential biological activity. Preliminary studies suggest that it may act as an aryl hydrocarbon receptor agonist, indicating possible therapeutic uses.

Case Study:

Research conducted on the compound's biological properties indicated that it could modulate cellular responses related to environmental toxins . This positions it as a candidate for further exploration in drug development targeting specific pathways influenced by the aryl hydrocarbon receptor.

Mécanisme D'action

The mechanism of action of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole in its applications, particularly in OLEDs, involves its ability to participate in electronic transitions. The compound can act as a host material in OLEDs, facilitating the transfer of energy to the emissive layer, thereby enhancing the efficiency of light emission . The molecular targets and pathways involved include the interaction with other organic molecules in the OLED structure, leading to efficient energy transfer and light emission.

Comparaison Avec Des Composés Similaires

Structural Analogs: 3,3'-Bicarbazole Derivatives

9,9′-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H,9′H-3,3′-bicarbazole (33TCzTTrz)

- Structure : 3,3'-bicarbazole core with triazine acceptors.

- Performance : Achieves an external quantum efficiency (EQE) of 21.8% in TADF devices due to efficient HOMO-LUMO separation and charge transfer (CT) characteristics .

- Key Difference: The 3,3'-linkage in 33TCzTTrz enhances donor-acceptor separation compared to the 1,4'-linkage in the target compound, leading to higher EQE.

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole (CzT)

- Structure : Similar triazine acceptor but lacks bromine.

- Performance: Lower EQE (6%) due to insufficient HOMO-LUMO separation and non-optimal CT complex formation .

9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh)

- Structure : 3,3'-bicarbazole with phenyl substituents.

- Application : Used as a host in vacuum-deposited OLEDs, exhibiting a high glass transition temperature (Tg) of 167°C, superior to CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) .

Substitution Effects: Bromine vs. Other Groups

3-Bromo-9H-carbazole Derivatives

- Example : 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole (CAS 1428551-28-3).

- Properties : Bromine enhances reactivity for cross-coupling reactions, enabling precise functionalization in pharmaceuticals and materials science .

- Contrast : The phenyl group in the target compound provides steric stabilization, whereas pure bromocarbazoles (e.g., 3-bromo-9H-carbazole) lack aryl substituents, limiting their thermal stability .

Triazole-Modified Bicarbazoles

- Example : 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine.

- Role : Bromine in triazole systems improves electron mobility but reduces photoluminescence quantum yield (PLQY) due to heavy atom effects .

- Key Difference : The bicarbazole core in the target compound mitigates PLQY loss by delocalizing electron density, unlike smaller heterocycles.

Performance Metrics in OLEDs

†Predicted values based on substituent effects.

- Key Findings: 3,3'-bicarbazoles generally outperform 1,4'-linked analogs in EQE due to superior CT characteristics. Bromine in the target compound may enhance electron injection compared to non-halogenated analogs like BCzPh .

Thermal and Solubility Properties

*Estimated based on bicarbazole derivatives.

- Insight : The phenyl group in the target compound likely improves thermal stability over alkylated bicarbazoles but may reduce solubility .

Activité Biologique

3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C19H15BrN4

- Molecular Weight: 373.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity

- The compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- In vitro studies show IC50 values ranging from 0.24 to 0.84 µM against different cancer cell lines such as L1210 and HeLa cells .

2. Antimicrobial Properties

- Preliminary studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activities of this compound are attributed to several mechanisms:

Anticancer Mechanisms:

- DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Inhibition of Key Enzymes: It may inhibit enzymes involved in tumor growth and survival pathways .

Antimicrobial Mechanisms:

- The compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell lysis.

- It may also interfere with bacterial metabolic pathways, inhibiting growth and replication .

Case Studies

A few notable studies highlight the biological activity of this compound:

Study 1: Anticancer Efficacy

In a study assessing various bicarbazole derivatives for anticancer activity, this compound was identified as one of the most potent compounds with an IC50 value of approximately 0.34 µM against the HeLa cell line. The study noted significant induction of apoptosis as evidenced by flow cytometry analysis showing increased sub-G0–G1 populations .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of several bicarbazole derivatives including this compound. The results indicated effective inhibition against common pathogens with MIC values below 50 µg/mL for Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.34 µM | Apoptosis induction |

| Anticancer | L1210 | 0.52 µM | DNA intercalation |

| Antimicrobial | S. aureus | <50 µg/mL | Membrane disruption |

| Antimicrobial | E. coli | <50 µg/mL | Metabolic pathway interference |

Q & A

Q. What are the established synthetic routes for 3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole, and what reagents/conditions are critical for high yields?

The compound is typically synthesized via Ullmann coupling reactions , where 9-phenyl-9H,9'H-3,3'-bicarbazole reacts with brominated intermediates (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole) under nitrogen atmosphere. Key conditions include:

- Catalysts : Copper(I) iodide (0.65 mmol per 2.88 mmol substrate) .

- Solvents : Polar aprotic solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 170°C for 24 hours .

- Purification : Column chromatography with dichloromethane/hexane mixtures, followed by NMR and mass spectrometry validation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Post-synthesis validation requires:

Q. What is the primary application of this compound in optoelectronic research?

The compound serves as a host material in organic light-emitting diodes (OLEDs), particularly in exciplex co-host systems. Its bicarbazole core enhances hole-transport properties, while bromine substitution stabilizes charge recombination zones, achieving external quantum efficiencies (EQE) >24% in blue phosphorescent OLEDs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 54% vs. 89.5%) for bicarbazole derivatives?

Yield variations arise from:

- Reaction Time and Temperature : Extended heating (e.g., 24 hours at 170°C vs. 3 hours at 45°C) impacts side reactions .

- Catalyst Loading : Copper(I) iodide concentrations >10 mol% may accelerate undesired homocoupling .

- Workup Protocols : Vacuum distillation to remove unreacted dibromobutane improves purity but reduces isolated yields .

Q. What strategies mitigate efficiency roll-off in OLEDs using bicarbazole-based hosts?

Efficiency roll-off (reduced EQE at high brightness) is minimized by:

- Exciplex Co-Host Systems : Pairing the compound with electron-deficient acceptors (e.g., triazine derivatives) balances carrier mobility, reducing triplet-polaron quenching .

- Steric Modifications : Bulky substituents (e.g., triphenylsilyl groups) suppress intermolecular aggregation, enhancing stability and EQE retention (<1% roll-off at 10,000 cd/m²) .

Q. How do computational methods guide the design of bicarbazole derivatives for thermally activated delayed fluorescence (TADF)?

Density functional theory (DFT) simulations predict:

- Singlet-Triplet Energy Gaps (ΔEST) : Sub-0.3 eV gaps in meta-substituted triazine-bicarbazole hybrids enable reverse intersystem crossing (RISC) .

- Frontier Orbital Separation : Rigid 8-membered donor-acceptor linkages spatially isolate HOMO and LUMO, enhancing TADF properties .

Q. What advanced spectroscopic techniques address structural ambiguities in brominated bicarbazoles?

- Single-Crystal X-ray Diffraction : Resolves regiochemistry of bromine substitution, as demonstrated for 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole (R-factor = 0.032) .

- Temperature-Dependent NMR : Identifies dynamic conformational changes in solution .

Q. How should environmental and safety risks be assessed for lab-scale use of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.